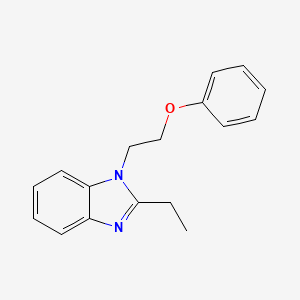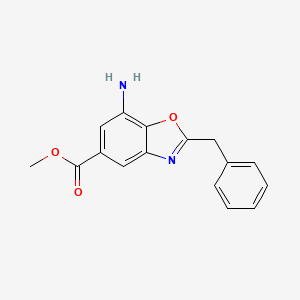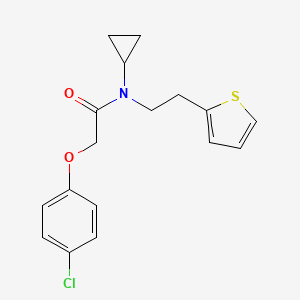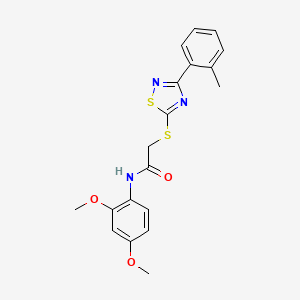![molecular formula C15H16N4O B2952046 N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide CAS No. 2411294-76-1](/img/structure/B2952046.png)
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a derivative of the triazole compound, which is known for its diverse range of biological activities.
Mécanisme D'action
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide exerts its biological effects through the inhibition of various enzymes and pathways. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine. By inhibiting these enzymes, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can disrupt the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has also been shown to inhibit the replication of the hepatitis C virus by disrupting the viral RNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in lab experiments is its ability to inhibit the growth of cancer cells and viruses. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can be easily synthesized using a variety of methods. One limitation of using N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in lab experiments is its potential toxicity, as it has been shown to be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for the study of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide. One future direction is the development of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide derivatives with increased potency and selectivity for cancer cells and viruses. Additionally, the potential use of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in combination with other anticancer or antiviral agents should be explored. Finally, the potential use of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide as a diagnostic tool for cancer or viral infections should be investigated.
In conclusion, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide is a chemical compound that has been widely studied for its potential use in scientific research. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to have a variety of biological activities, including the inhibition of cancer cell growth and viral replication. While there are advantages and limitations to using N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in lab experiments, there are several future directions for the study of this compound.
Méthodes De Synthèse
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can be synthesized using a variety of methods, including the reaction of 5-methyl-2-phenyl-4H-1,2,4-triazole-3-thiol with 1-bromo-2-butyn-1-one. This reaction produces N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide as a yellow solid, which can be purified using column chromatography. The purity of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can be determined using various analytical techniques, including thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been widely used in scientific research due to its potential applications in the field of medicinal chemistry. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-4-8-14(20)16-11(2)15-12(3)17-19(18-15)13-9-6-5-7-10-13/h5-7,9-11H,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXMODSUAGRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=NN(N=C1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2951965.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)


![(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2951971.png)
![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B2951975.png)
![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/no-structure.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2951983.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2951984.png)